3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring structure allows for versatile interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-4-methyl-1h-pyrazole: Lacks the amine group, resulting in different chemical properties.
3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-thiol: Contains a thiol group instead of an amine group.
Uniqueness
3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
BTUZWVHGRXPRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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